![molecular formula C26H27N3O4 B242491 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B-cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, this compound has been shown to inhibit B-cell receptor signaling, reduce the production of pro-inflammatory cytokines, and modulate the tumor microenvironment. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One advantage of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione as a cancer therapy. One potential application is in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which could enhance the anti-tumor activity of this compound. Another direction is the development of this compound as a treatment for other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Finally, further studies are needed to optimize the dosing and administration of this compound in clinical settings, and to evaluate its safety and efficacy in larger patient populations.
合成方法
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with 4-dimethylaminobenzene to form the intermediate 1-(2,4-dimethoxyphenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine to form the final product, this compound.
科学研究应用
1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In CLL, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in CLL cells. In NHL, this compound has been shown to inhibit tumor growth and improve survival in mouse models of the disease. This compound is currently being evaluated in clinical trials as a potential treatment for CLL and NHL.
属性
分子式 |
C26H27N3O4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C26H27N3O4/c1-27(2)19-12-10-18(11-13-19)25-26(31)28(22-15-14-21(32-3)16-23(22)33-4)17-24(30)29(25)20-8-6-5-7-9-20/h5-16,25H,17H2,1-4H3 |
InChI 键 |
XQBAACWOKKTCER-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
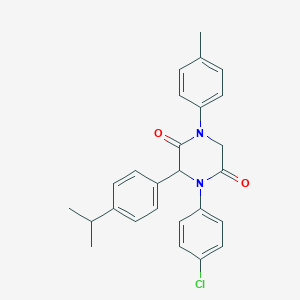


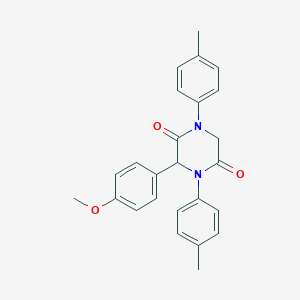

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)

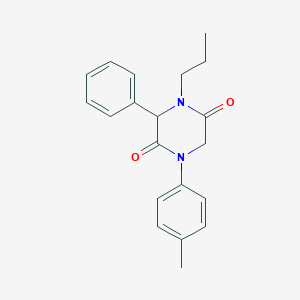

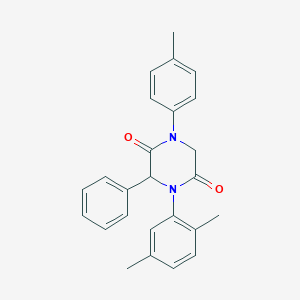
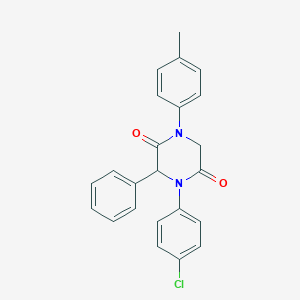
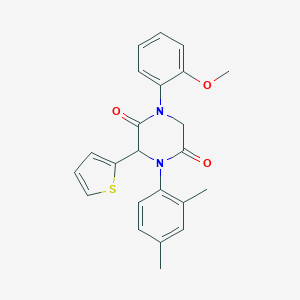
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)
